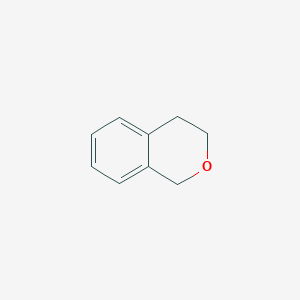

Isochroman

Cat. No. B046142

Key on ui cas rn:

493-05-0

M. Wt: 134.17 g/mol

InChI Key: HEBMCVBCEDMUOF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05912362

Procedure details

31 g (0.398 mol) of benzene was put in a 500 ml four-necked flask equipped with a stirrer, a Liebig condenser having the upper portion thereof provided with a calcium chloride tube, and a thermometer, then stirred under a nitrogen stream at 300 rpm, and then mixed with 53 g (0.398 mol) of aluminum chloride and 17.3 g of dichlorometahne at room temperature. The resulting solution was cooled to -20° C. A solution of 17.5 g (0.398 mol) of ethylene oxide in 146.5 g of dichloromethane was dropwise added to the cooled solution over 4 hours. During this dropwise addition, the temperature of the reaction system was maintained at -20° C. to -30° C. After the completion of the dropwise addition, the resulting mixture was stirred at the same temperature for 15 minutes. Thereafter, 18 g (0.282 mol) of a 47% aqueous solution of formaldehyde was added to this mixture at 5° C. over 30 minutes. The resulting mixture was heated up to a temperature of 20° C. under stirring, and then further stirred at the same temperature for 2 hours and 30 minutes. 100 g of water was carefully added dropwise to the resulting mixture at a temperature of 30° C. or below. The resulting mixture was heated up to a temperature of 40° C. under stirring, and then further stirred at the same temperature for 1 hour. The resulting reaction mixture was allowed to stand still to effect phase separation. After the removal of the lower layer, the remaining organic phase was mixed with 50 g of a 10% aqueous solution of caustic soda. The resulting mixture was stirred at 40° C. for 1 hour, and then allowed to stand still to effect phase separation. After the removal of the lower layer, the remaining organic phase was distilled to remove the solvent. Subsequently, the residue was subjected to vacuum distillation (under 20 Torr) to obtain 37.4 g (0.278 mol) of isochroman as a fraction boiling at 105 to 106.5° C. (under 20 Torr). The yield was 70%.

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-].[CH2:11]1[O:13][CH2:12]1.[CH2:14]=O>ClCCl.O>[CH2:11]1[C:6]2[C:1](=[CH:2][CH:3]=[CH:4][CH:5]=2)[CH2:14][CH2:12][O:13]1 |f:1.2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

31 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

53 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

Step Three

|

Name

|

|

|

Quantity

|

17.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1CO1

|

|

Name

|

|

|

Quantity

|

146.5 g

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Four

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Five

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-20 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

a thermometer, then stirred under a nitrogen stream at 300 rpm

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thereof provided with a calcium chloride tube

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During this dropwise addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the temperature of the reaction system was maintained at -20° C. to -30° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the completion of the dropwise addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the resulting mixture was stirred at the same temperature for 15 minutes

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was heated up to a temperature of 20° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

under stirring

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

further stirred at the same temperature for 2 hours and 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was heated up to a temperature of 40° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

under stirring

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

further stirred at the same temperature for 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

phase separation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the removal of the lower layer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the remaining organic phase was mixed with 50 g of a 10% aqueous solution of caustic soda

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting mixture was stirred at 40° C. for 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

phase separation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the removal of the lower layer

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the remaining organic phase was distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the solvent

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Subsequently, the residue was subjected to vacuum distillation (under 20 Torr)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1OCCC2=CC=CC=C12

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 0.278 mol | |

| AMOUNT: MASS | 37.4 g | |

| YIELD: PERCENTYIELD | 70% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |